Cas no 2094469-23-3 (methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate)

methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate
- Z2739026442
- methyl 1-[(5-formyl-2-methoxyphenyl)methyl]pyrazole-4-carboxylate
- AKOS034007936
- EN300-1189122
- methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
- 2094469-23-3
-
- Inchi: 1S/C14H14N2O4/c1-19-13-4-3-10(9-17)5-11(13)7-16-8-12(6-15-16)14(18)20-2/h3-6,8-9H,7H2,1-2H3
- InChI Key: KVZWKFADBIPWKO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C=O)=CC=1CN1C=C(C(=O)OC)C=N1
Computed Properties
- Exact Mass: 274.09535693g/mol
- Monoisotopic Mass: 274.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 70.4Ų
methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1189122-0.05g |
methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate |
2094469-23-3 | 0.05g |
$212.0 | 2023-06-08 | ||
Enamine | EN300-1189122-50mg |
methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate |
2094469-23-3 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate
Recent Advances in the Study of Methyl 1-(5-Formyl-2-Methoxyphenyl)Methyl-1H-Pyrazole-4-Carboxylate (CAS: 2094469-23-3)
Methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate (CAS: 2094469-23-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key findings from recent research is the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate effectively targets cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's selectivity and low toxicity profile, making it a viable candidate for further development as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, this compound has also been investigated for its anticancer potential. Research conducted by a team at the University of Cambridge revealed that methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its interaction with key signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings were published in the European Journal of Medicinal Chemistry in early 2024.
The synthesis and structural optimization of methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate have also been a focus of recent studies. A novel synthetic route, reported in Organic Letters, has improved the yield and purity of the compound, facilitating its use in further pharmacological studies. The optimized method involves a multi-step process that includes a key formylation step, which has been fine-tuned to enhance efficiency and reduce byproducts.
Despite these advancements, challenges remain in the development of methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring the use of prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate (CAS: 2094469-23-3) represents a promising compound with diverse therapeutic applications. Its recent advancements in synthesis, mechanism of action, and pharmacological properties underscore its potential as a lead molecule in drug discovery. Continued research and development efforts are expected to further elucidate its therapeutic potential and pave the way for clinical applications.
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